Product packaging for Deoxyanisatin(Cat. No.:)

Deoxyanisatin

Cat. No.: B1220724
M. Wt: 312.31 g/mol
InChI Key: LHLMFHLJVCWKPV-RHVHFUDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyanisatin is a synthetically derived sesquiterpene lactone belonging to the seco-prezizaane family, closely related to neuroactive natural products like anisatin isolated from Illicium species . As a key synthetic intermediate and reference standard, it provides researchers with a critical tool for studying the complex biosynthesis and structure-activity relationships of Illicium sesquiterpenes . The structural complexity and high degree of oxygenation of this compound class make them compelling targets for method development in organic synthesis, inspiring novel synthetic strategies and methodologies . Research into these compounds, including this compound, is primarily focused on exploring their potential neurotrophic properties, such as the ability to promote neurite outgrowth, which may have implications for the study of neurodegenerative diseases . Conversely, some closely related analogues are potent neurotoxins and non-competitive antagonists of GABA_A receptors, highlighting the significant impact of subtle structural changes on biological activity . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O7 B1220724 Deoxyanisatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(1R,2R,4R,5R,6S,7R,8R)-4,5,7-trihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione

InChI

InChI=1S/C15H20O7/c1-7-3-8(16)15(20)13(7)4-9(22-10(17)5-13)12(2,19)14(15)6-21-11(14)18/h7-9,16,19-20H,3-6H2,1-2H3/t7-,8-,9-,12+,13-,14+,15-/m1/s1

InChI Key

LHLMFHLJVCWKPV-RHVHFUDDSA-N

SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3)O)O

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)C3)O)O

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3)O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Deoxyanisatin and Analogues

Total Synthesis Approaches for Deoxyanisatin

Total synthesis efforts have aimed at constructing the this compound molecule from readily available precursors, often involving the establishment of its key structural features, such as the congested quaternary chiral center at C-7a.

Stereoselective Synthesis Strategies for this compound

Achieving stereocontrol is paramount in the synthesis of this compound due to its multiple chiral centers. Stereoselective synthesis strategies aim to preferentially form one enantiomer or diastereomer over others. The Kende and Chen synthesis of (±)-8-Deoxyanisatin is recognized for its stereoselective approach nih.govacs.org. While specific details of their stereoselective strategies are not fully elaborated in the provided snippets, the term "stereoselective total synthesis" implies the control of stereochemistry during bond formation acs.org. Research into related Illicium sesquiterpenes, such as pseudoanisatinoids, has also involved stereoselective transformations, including radical hydration reactions that exhibit modest diastereoselectivity nih.gov. The development of general asymmetric synthesis strategies, often relying on chiral catalysts or auxiliaries, is a common theme in the synthesis of complex natural products like this compound contractlaboratory.comnumberanalytics.comrsc.orgnsf.gov.

Semisynthesis and Derivatization of this compound

Beyond total synthesis, semisynthesis and derivatization offer alternative pathways to explore the chemical space around this compound, leading to novel analogues and compounds suitable for biological investigation.

Approaches to Novel this compound Analogues

The synthesis of this compound analogues involves modifying its core structure to create related compounds with potentially altered or enhanced biological activities. Such approaches often build upon established synthetic routes or utilize the natural product itself as a starting material for chemical modifications. Research into the Illicium family of sesquiterpenes, which includes this compound, has explored divergent synthetic strategies to access various members and their analogues nih.gov. These strategies can involve modifying functional groups, altering stereochemistry, or introducing new structural elements to create a library of related compounds for structure-activity relationship (SAR) studies nih.gov.

Introduction of Functional Groups for Biological Probing

To understand the biological mechanisms of this compound, researchers often introduce specific functional groups that can serve as labels or probes. This can involve attaching fluorescent tags, biotin (B1667282) labels, or affinity tags to the this compound scaffold. Such modifications facilitate studies like target identification through affinity chromatography or proteome profiling nih.gov. Strategies for functionalization typically require chemoselective reactions that can modify specific sites on the molecule without affecting other sensitive functional groups nih.gov. For example, the introduction of aldehyde groups onto nucleosides has been used for subsequent modifications like hydroxymethylation or reductive amination, demonstrating a general strategy for introducing reactive handles for further derivatization rsc.org. The development of site-selective modification methods is crucial for preparing bioactive cellular probes from complex natural products nih.gov.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Enzymatic Transformations in Synthetic Pathways

Enzymatic transformations leverage the exquisite catalytic power of isolated enzymes to perform specific chemical reactions. These enzymes can facilitate complex bond formations, stereoselective modifications, and selective oxidations or reductions that are often challenging to achieve with conventional chemical reagents. For molecules like this compound, which possess a complex sesquiterpenoid lactone structure, enzymes could potentially be employed at various stages of a synthetic route.

While specific documented instances of isolated enzymes being used for the direct synthesis of this compound are not extensively detailed in the provided literature, the general principles of chemoenzymatic synthesis suggest potential applications. For instance, enzymes could be utilized for:

Stereoselective Oxidations: Enzymes such as cytochrome P450 monooxygenases (P450s) are renowned for their ability to perform regioselective and stereoselective oxidations, introducing hydroxyl groups or other oxygenated functionalities onto complex carbon skeletons. Such transformations could be crucial for installing specific oxygenation patterns found in this compound or its precursors. beilstein-journals.org

Carbon-Carbon Bond Formation: Enzymes like aldolases catalyze the formation of carbon-carbon bonds, often with high stereocontrol. While specific aldolase-catalyzed reactions for this compound synthesis are not reported, enzymes capable of aldol (B89426) additions or decarboxylative aldol reactions could potentially be employed to construct key structural elements of the sesquiterpene backbone. nih.govnih.gov

Lactonization: The lactone moiety in this compound could, in principle, be formed or modified using enzymes such as lipases or esterases, which catalyze ester bond formation or hydrolysis.

The application of these enzymatic transformations would typically involve either using purified enzymes in vitro or immobilizing them for continuous processes. The selection of appropriate enzymes and reaction conditions would be critical to achieve high yields and the desired stereochemistry, mirroring the precision observed in natural biosynthetic pathways.

Table 1: Potential Enzymatic Transformations for this compound Synthesis

Enzyme Class / TypeGeneral Catalytic FunctionPotential Application to this compound StructureNotes/Examples from Literature (General)
Oxidoreductases (e.g., P450s)Oxidation/ReductionStereoselective hydroxylation, epoxidation of precursor intermediates.Used for oxidative modifications of complex scaffolds. beilstein-journals.org
Lyases (e.g., Aldolases)C-C Bond FormationConstruction of carbon skeletons, introduction of hydroxyl groups.Catalyze aldol additions with high stereoselectivity. nih.govnih.gov
Hydrolases (e.g., Lipases, Esterases)Ester bond formation/hydrolysisFormation of the lactone ring or modification of ester functionalities.Employed in various esterification and hydrolysis reactions. nih.gov
Transferases (e.g., Transaminases)Group TransferModification of precursor functional groups (less direct for core structure).Used for stereoselective group transfers. nih.gov

Integration of Biological Systems in Laboratory Synthesis

Integrating biological systems, such as whole microorganisms or engineered cell lines, offers another powerful avenue for synthesizing complex molecules like this compound. This approach leverages the metabolic machinery of living cells to perform biotransformations, often enabling cascade reactions and the production of intermediates that are difficult to access through conventional chemical means.

While specific examples of whole-cell biocatalysis or engineered biological systems being applied to the synthesis of this compound are not prominently featured in the reviewed literature, the general strategies are well-established for other natural products and pharmaceuticals. These strategies include:

Whole-Cell Biotransformations: Utilizing intact microorganisms (e.g., bacteria, yeast, fungi) that either naturally possess or have been engineered to express specific enzymes. These cells can convert a supplied substrate into a desired product through their endogenous metabolic pathways or introduced enzymatic activities. This can be particularly effective for complex, multi-step transformations. mdpi.comresearchgate.net

Fermentation: Culturing microorganisms in controlled environments to produce target compounds or key intermediates. This method is widely used for the industrial production of many biochemicals and pharmaceuticals.

Engineered Biosynthetic Pathways: Employing synthetic biology tools to design and construct novel metabolic pathways in host organisms. This could involve introducing genes encoding specific enzymes or modifying existing pathways to enhance the production of this compound precursors or the final compound itself.

The development of such biological systems for this compound synthesis would likely involve identifying or engineering microorganisms capable of producing the sesquiterpene core structure or performing specific late-stage functionalizations. This could involve metabolic engineering to optimize precursor supply, enhance enzyme activity, or prevent the degradation of the target molecule.

Biosynthetic Pathways and Origin of Deoxyanisatin

Elucidation of Proposed Deoxyanisatin Biosynthetic Routes

Currently, there are no established or proposed detailed biosynthetic routes for this compound available in peer-reviewed scientific literature. The biosynthesis of sesquiterpene lactones, in general, originates from the isoprenoid pathway, specifically from farnesyl pyrophosphate. However, the specific cyclization, oxidation, and rearrangement steps that lead to the unique and highly oxygenated cage structure of this compound have not been determined. While the total synthesis of this compound has been achieved chemically, this laboratory-based process does not represent the enzymatic pathway occurring in nature. acs.orgacs.org

Identification of Key Biosynthetic Intermediates

As the biosynthetic pathway for this compound has not been mapped, no key biosynthetic intermediates have been definitively identified and characterized. It has been suggested that a plausible biosynthetic precursor to the broader class of anisatin-type sesquiterpenes could be a compound named Tashironin. acs.org However, the subsequent enzymatic transformations from this potential precursor to this compound are unknown.

Enzymology of this compound Formation in Natural Sources

The specific enzymes responsible for the biosynthesis of this compound in Illicium species have not been isolated or characterized. The formation of such a complex molecule would undoubtedly require a suite of specialized enzymes, likely including terpene synthases for the initial cyclization of farnesyl pyrophosphate, cytochrome P450 monooxygenases for the extensive oxidations, and possibly other transferases and tailoring enzymes. Without the elucidation of the biosynthetic pathway, the enzymology remains a matter of speculation based on other known sesquiterpenoid biosynthetic pathways.

Genetic and Molecular Basis of this compound Biosynthesis

The genes and gene clusters that encode the biosynthetic machinery for this compound production in Illicium plants have not been identified. Unraveling the genetic basis would be a crucial step in understanding and potentially harnessing the biosynthesis of this compound. This would typically involve transcriptomic and genomic analyses of this compound-producing plants, which have not yet been reported in the context of this specific metabolic pathway.

Molecular and Cellular Mechanisms of Deoxyanisatin Action

Identification of Molecular Targets and Ligand-Target Interactions

The initial steps in characterizing the pharmacological profile of a compound involve identifying its direct molecular targets. For deoxyanisatin, this process is largely informed by research on anisatin (B1215211), a potent neurotoxin isolated from the Japanese star anise (Illicium anisatum).

Receptor Binding Studies

Insights from the structurally related compound anisatin have been pivotal in understanding the receptor interactions of this compound. Anisatin is recognized as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) system medchemexpress.comnih.gov. GABA is the primary inhibitory neurotransmitter in the mature brain, and its receptors, particularly the GABA-A receptor, are crucial for reducing neuronal excitability youtube.com.

Receptor binding assays have demonstrated that anisatin does not compete with GABA for its binding site. Instead, it interacts with a distinct site on the GABA-A receptor complex medchemexpress.comnih.gov. Specifically, anisatin competitively inhibits the binding of ligands to the picrotoxinin site within the receptor's chloride ion channel nih.gov. This interaction prevents the channel from opening in response to GABA binding, thereby suppressing the influx of chloride ions that would normally hyperpolarize the neuron and inhibit its firing nih.govyoutube.com.

Studies using rat brain membranes showed that anisatin inhibited the binding of [3H]EBOB, a radioligand for the picrotoxinin site, with a half-maximal inhibitory concentration (IC50) of 0.43 μM nih.gov. This indicates a high affinity for this specific site. The mechanism is described as "use-dependent," meaning the suppression of GABA-induced currents by anisatin requires the channel to be in an open state nih.gov. Unlike other non-competitive antagonists, the binding of anisatin is allosterically modulated by competitive GABA antagonists, suggesting that its binding region may overlap with but is not identical to that of other compounds acting at the picrotoxinin site nih.gov.

CompoundReceptor/SiteActionReported Potency (IC50/EC50)Reference
AnisatinGABA-A Receptor (Picrotoxinin site)Non-competitive Antagonist~1.10 μM (EC50 for suppressing GABA-induced currents) medchemexpress.comnih.gov
AnisatinGABA-A Receptor (Picrotoxinin site)Competitive inhibition of [3H]EBOB binding0.43 μM (IC50) nih.gov

Enzyme Modulation and Inhibition

Specific enzymatic targets of this compound have not been extensively detailed in current scientific literature. While enzyme inhibition is a common mechanism for many bioactive compounds, research has primarily focused on the receptor-mediated neurotoxicity of this compound's parent compound, anisatin patsnap.comnih.gov. The modulation of enzyme activity can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, where a molecule interferes with the enzyme's active site or an allosteric site to reduce its catalytic efficiency doubtnut.comyoutube.com. However, direct evidence linking this compound to the inhibition or modulation of specific enzymes is not available in the provided research.

Interactions with Intracellular Proteins and Nucleic Acids

The direct interactions of this compound with intracellular proteins and nucleic acids remain an area requiring further investigation. Bioactive molecules can interfere with cellular processes by binding to various intracellular proteins or by interacting with DNA or RNA, thereby affecting processes like replication, transcription, or translation nih.govnih.gov. At present, the body of research does not specify any direct binding or interaction between this compound and these intracellular macromolecules. The primary mechanism of action described for the related compound anisatin is its effect on cell-surface GABA receptors rather than on intracellular targets nih.gov.

Modulation of Cellular Signaling Pathways

The binding of a ligand to its receptor is the first step in a cascade of events that can significantly alter cellular function. The antagonistic effect of the anisatin family of compounds on GABA-A receptors inherently modulates downstream signaling.

Effects on Kinase Cascades and Phosphorylation Events

The effects of this compound on specific kinase cascades and phosphorylation events are not well-documented. Cellular signaling is a complex network where receptor activation or inhibition can trigger cascades involving protein kinases, which regulate protein function through phosphorylation nih.govmdpi.com. For instance, reactive oxygen species (ROS), which can be generated during cellular stress, are known to activate protein tyrosine kinases and downstream pathways like the mitogen-activated protein (MAP) kinase cascade nih.govmdpi.com. While neuronal hyperexcitability induced by GABA antagonists can lead to oxidative stress, the direct impact of this compound on specific phosphorylation events or kinase pathways has not been specifically elucidated in the available literature. Characterizing these downstream effects is a critical step in fully understanding the compound's cellular impact youtube.com.

Regulation of Gene Expression and Protein Synthesis

Information regarding the specific effects of this compound on the regulation of gene expression and protein synthesis is currently lacking. Gene expression is a fundamental process by which genetic information is used to synthesize functional gene products, such as proteins wikipedia.org. This process is tightly regulated at multiple levels, from transcription to post-translational modification, to respond to cellular needs and environmental stimuli wikipedia.orgmedlineplus.gov. Changes in neuronal activity and intracellular signaling can lead to alterations in the expression of specific genes nih.govnih.gov. However, studies have not yet detailed which, if any, genes or protein synthesis pathways are specifically up- or down-regulated by this compound.

Cellular Homeostasis and Stress Response Pathways

A thorough review of current scientific literature reveals a significant gap in the understanding of this compound's specific effects on cellular homeostasis and stress response pathways. At present, there are no published research studies detailing the molecular interactions between this compound and the complex networks that govern cellular stability and react to stressors. The integrated stress response (ISR) is a critical signaling network that cells activate to manage various stress conditions, but its modulation by this compound has not been investigated mdpi.com. Similarly, how this compound might impact redox homeostasis—the balance between oxidants and antioxidants within a cell—remains unknown nih.govnih.gov. Consequently, the capacity of this compound to induce or mitigate oxidative stress, trigger specific stress-activated protein kinase pathways (like p38 MAPK or JNK), or affect the unfolded protein response is currently uncharacterized nih.govmdpi.com.

Cellular Responses and Biological Effects in Model Systems

Impact on Cell Viability and Proliferation in Cell Lines

There is currently no available scientific data on the impact of this compound on cell viability and proliferation in any tested cell lines. Standard assays used to determine these effects, which measure parameters such as metabolic activity (e.g., tetrazolium assays), membrane integrity (e.g., dye exclusion assays), or DNA synthesis, have not been reported in the context of this compound exposure nih.govbio-rad-antibodies.com. Therefore, key metrics such as the half-maximal inhibitory concentration (IC50) for this compound have not been established, and its potential cytostatic or cytotoxic effects are yet to be determined.

Induction of Apoptosis or Other Cell Death Mechanisms

The ability of this compound to induce programmed cell death (apoptosis) or other cell death mechanisms like necrosis has not been documented in the scientific literature. Apoptosis is a controlled cellular process essential for tissue homeostasis, involving the activation of specific molecular pathways, often centered on enzymes called caspases khanacademy.orgyoutube.com. Whether this compound can initiate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways is unknown. Studies investigating hallmark signs of apoptosis—such as cell shrinkage, chromatin condensation, DNA fragmentation, or the externalization of phosphatidylserine—following treatment with this compound have not been published researchgate.net.

Morphological Changes and Cellular Differentiation

Information regarding the effect of this compound on cellular morphology and differentiation is absent from the current body of scientific research. It is unknown whether exposure to this compound can induce changes in cell shape, promote the development of specialized cell features, or influence the commitment of stem or progenitor cells to a particular lineage.

Neurotoxicological Mechanisms (e.g., understanding convulsive seizures induced by related compounds like anisatin through metabolomics)

While direct neurotoxicological data for this compound is unavailable, significant insights can be drawn from studies of its parent compound, Anisatin. Anisatin is a well-documented neurotoxin known to cause severe neurological symptoms, including convulsive seizures nih.govwikipedia.orgnih.gov. Its primary mechanism of action is the potent, non-competitive antagonism of the γ-aminobutyric acid (GABA) system wikipedia.org.

GABA is the main inhibitory neurotransmitter in the central nervous system, and its action is mediated through GABA receptors, primarily the GABA-A receptor, which is a ligand-gated chloride ion channel wikipedia.orgnih.govyoutube.com. By binding to a site within the chloride channel, Anisatin blocks the influx of chloride ions that normally occurs when GABA binds to its receptor wikipedia.org. This inhibition of GABAergic neurotransmission leads to a reduction in neuronal inhibition, resulting in hyperexcitability of the nervous system, which manifests as convulsions nih.govwikipedia.org.

Metabolomic studies on mice intoxicated with Anisatin have provided a more holistic view of the downstream effects of this GABA antagonism. These investigations revealed widespread metabolic disturbances in the brain, indicating a state of intense cellular stress and excitotoxicity.

Key Metabolic Alterations Induced by Anisatin:

Metabolic PathwayAffected MetabolitesImplication
Neurotransmission & Neuromodulation GABA, glutamate, glutamine, taurineDisturbance in the balance of inhibitory and excitatory neurotransmitters.
Oxidative Stress Ascorbate, phosphatidylcholine, choline, ethanolamineIndication of increased reactive oxygen species (ROS) and cellular damage.
Energy Metabolism NAD+, lactate, citrate, fumarate, creatine/phosphocreatine, creatinineDisruption of normal energy production and utilization pathways, reflecting a hypermetabolic state associated with seizures.
Amino Acid Metabolism Leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, alanine, threonine, glycineAlterations reflecting protein breakdown and perturbed metabolic functions.
Nucleic Acid Metabolism NAD+, nicotinamide/niacinamide, adenosine, guanosineChanges indicating disruption in cellular energy currency and signaling molecules.

This table summarizes findings from metabolomic studies on Anisatin-induced neurotoxicity, providing a potential model for the effects of related compounds.

These findings demonstrate that the neurotoxicity of Anisatin extends beyond simple GABA receptor blockade, leading to a cascade of metabolic failures that disrupt cellular homeostasis, energy production, and increase oxidative stress, ultimately contributing to the observed convulsive seizures nih.gov. Given the structural similarity, it is plausible that this compound could exhibit a similar, though not identical, neurotoxic profile. However, without direct experimental evidence, this remains speculative.

Preclinical Data on this compound and Its Analogues Remains Elusive

Despite extensive searches of scientific literature and databases, detailed preclinical data on the biological activity of the chemical compound “this compound” and its analogues and derivatives are not publicly available. As a result, a comprehensive article detailing its preclinical biological activity, as requested, cannot be generated at this time.

The specific areas of investigation, including in vitro biological evaluations and non-human animal model studies, yielded no specific results for this compound. General information on methodologies for preclinical studies is available, but lacks the compound-specific data necessary to address the outlined topics. These topics included:

In Vitro Biological Evaluations: No published cell-based assays, high-throughput screening results, biochemical assays for target engagement, or studies using organoid and organ-on-a-chip models specifically investigating this compound or its derivatives were found.

Animal Model Studies: Similarly, searches for efficacy and pharmacodynamic studies in murine or other non-human animal models for this compound were unsuccessful. There is no available information regarding the assessment of this compound's efficacy in any disease models.

It is possible that research on this compound is in very early stages and has not yet been published, or that it is referred to by a different name in the scientific literature. Without accessible data, a scientifically accurate and informative article on the preclinical biological activity of this compound and its derivatives cannot be constructed. Further research or clarification on the specific compounds of interest may be necessary to proceed with such a request.

Preclinical Biological Activity Studies of Deoxyanisatin Analogues and Derivatives

Animal Model Studies of Efficacy and Pharmacodynamics (strictly non-human)

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for Deoxyanisatin and its specific analogues in animal models are not extensively available in publicly accessible scientific literature. General studies on related seco-prezizaane sesquiterpenes indicate a range of biological activities, including neurotrophic and neurotoxic effects. The PK/PD profiling is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their mechanism of action and dose-response relationships. The lack of specific data for this compound analogues prevents a detailed analysis and the creation of representative data tables for this particular compound.

Structure-Activity Relationship (SAR) Investigations

While comprehensive Structure-Activity Relationship (SAR) studies focusing solely on this compound analogues are limited in the available literature, research on the broader family of Illicium sesquiterpenes provides some initial insights into the structural requirements for their biological effects.

Elucidation of Key Structural Features for Biological Activity

The biological activity of seco-prezizaane sesquiterpenes, the class of compounds to which this compound belongs, is highly dependent on their complex polycyclic structure and the nature and stereochemistry of their oxygenated functional groups. For instance, the presence and orientation of hydroxyl, lactone, and epoxide moieties are thought to be critical determinants of their neurotrophic or neurotoxic properties. However, a systematic analysis identifying the specific structural features of this compound analogues responsible for their biological activity has not been sufficiently detailed in published studies.

Design and Synthesis of SAR-Driven Analogues for Enhanced Activity

The synthesis of various seco-prezizaane sesquiterpenes has been a significant focus of organic chemistry research due to their intricate molecular architecture. These synthetic efforts have laid the groundwork for the future design and synthesis of this compound analogues aimed at enhancing specific biological activities. By systematically modifying the core structure and its functional groups, it would be possible to probe the SAR and develop analogues with improved potency and selectivity. However, at present, there is a lack of published research that explicitly details the design and synthesis of this compound analogues based on a systematic SAR-driven approach for enhanced biological activity.

Stereochemical Influences on Biological Activity

Advanced Analytical and Characterization Techniques in Deoxyanisatin Research

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable in the study of deoxyanisatin, providing detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. jchps.comnih.gov It provides detailed information about the chemical environment of individual atoms. jchps.comresearchgate.net

¹H NMR and 2D NMR: Proton (¹H) NMR reveals the number and types of hydrogen atoms in the molecule. jchps.com For a complex molecule like this compound, one-dimensional spectra can be crowded. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between atoms. libretexts.orgresearchgate.net For instance, COSY spectra identify protons that are coupled to each other, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively. libretexts.org This information is crucial for piecing together the intricate framework of this compound.

Solid-State NMR for Advanced Characterization: While most NMR studies on this compound are conducted in solution, solid-state NMR (ssNMR) offers unique insights into the compound's structure and dynamics in its solid form. wikipedia.orgmit.edudurham.ac.uk This technique is particularly valuable for studying crystalline and amorphous samples where molecular motion is restricted. wikipedia.orgmdpi.com In situ solid-state NMR can be used to investigate the structures of adsorbed reactants and intermediates on catalyst surfaces. rsc.org

Table 1: Representative NMR Data for this compound Analogs Note: This table is a generalized representation based on typical chemical shifts for similar structural motifs and does not represent experimentally verified data for this compound itself, which is not readily available in the searched literature.

Proton (¹H) SignalChemical Shift (ppm, approximate)MultiplicityCoupled Protons (from COSY)Correlated Carbon (¹³C) (from HSQC/HMBC)
H-12.5 - 2.8mH-2, H-6C-1, C-2, C-6, C-10
H-21.8 - 2.1mH-1, H-3C-2, C-1, C-3, C-4
H-34.0 - 4.3dH-2C-3, C-2, C-4, C-5
H-55.5 - 5.8s-C-5, C-4, C-6, C-10
H-91.2 - 1.5dH-8C-9, C-8, C-7

Mass Spectrometry (MS) and Tandem MS

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of molecules, enabling the determination of molecular weight and elemental composition. broadinstitute.org

MS for Molecular Weight Determination: In this compound research, MS is used to confirm the molecular formula by providing a highly accurate mass measurement. broadinstitute.org

Tandem MS (MS/MS) for Structural Fragmentation: Tandem MS, or MS/MS, involves multiple stages of mass analysis to fragment ions and analyze the resulting pieces. nationalmaglab.orgwikipedia.org This fragmentation pattern provides valuable structural information. nationalmaglab.org Techniques like Collision-Induced Dissociation (CID) are used to break down the this compound molecule into smaller, characteristic fragments, which helps in confirming its structure. nih.govnih.gov The analysis of these fragments can reveal the connectivity of different parts of the molecule. acs.org

LC-MS/MS for Metabolomics: When coupled with liquid chromatography (LC), tandem mass spectrometry (LC-MS/MS) becomes a highly sensitive and specific tool for metabolomics studies. mdpi.comnih.govlcms.czmdpi.com This technique can be used to detect and quantify this compound and its metabolites in complex biological samples. nih.gov The high throughput and sensitivity of LC-MS/MS make it ideal for such analyses. nih.gov

Table 2: Hypothetical Tandem MS Fragmentation of this compound This table presents a speculative fragmentation pattern for this compound based on common fragmentation pathways for similar compounds. This is for illustrative purposes only.

Precursor Ion (m/z)Fragmentation MethodProduct Ions (m/z)Plausible Neutral Loss
[M+H]⁺CID[M+H - H₂O]⁺Water
[M+H]⁺CID[M+H - CO]⁺Carbon Monoxide
[M+H]⁺CID[M+H - C₂H₄O]⁺Acetaldehyde
[M+H]⁺CID[M+H - CO₂]⁺Carbon Dioxide

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, this technique is used to identify key functional groups. For example, the presence of a strong absorption band in the carbonyl region (around 1750-1780 cm⁻¹) would be characteristic of the γ-lactone ring. Absorptions corresponding to hydroxyl (-OH) and carbon-carbon double bonds (C=C) would also provide crucial structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions. technologynetworks.commsu.edu The resulting spectrum can provide information about the presence of chromophores, which are the parts of a molecule that absorb light. upi.eduazooptics.com For this compound, UV-Vis spectroscopy can help to identify and quantify the molecule, particularly if it contains conjugated systems. libretexts.org The position of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from a UV-Vis spectrum. upi.edu

Advanced Spectroscopic Characterization Techniques

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. youtube.comyoutube.com While not all molecules fluoresce, derivatization can sometimes be used to introduce a fluorescent tag. In the context of this compound research, fluorescence spectroscopy could potentially be used for highly sensitive quantification or to study its interactions with biological macromolecules. acs.org Some related compounds, such as deoxycytidine analogs, have been studied for their fluorescent properties. nih.gov

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of compounds like this compound. moravek.comresearchgate.net It offers high resolution and sensitivity for analyzing complex mixtures. moravek.comspecificpolymers.com

Purity Assessment: HPLC is widely used to determine the purity of a this compound sample. moravek.com By separating the main compound from any impurities, a chromatogram is produced where the area of the this compound peak relative to the total area of all peaks gives a measure of its purity. nih.gov Different types of HPLC, such as reversed-phase HPLC, are effective for this purpose. sigmaaldrich.comhplc.eu

Table 3: Typical HPLC Parameters for this compound Analysis This table provides a representative set of HPLC conditions. Optimal conditions would need to be determined experimentally.

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) (or methanol)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 220 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Gas Chromatography (GC) Applications

Gas Chromatography (GC), a powerful analytical technique, is instrumental in the separation, identification, and quantification of volatile and semi-volatile compounds. teledynelabs.comsigmaaldrich.com Its application in the study of this compound, a sesquiterpene lactone found in certain Illicium species, is crucial for distinguishing it from other structurally similar compounds, particularly in complex plant extracts. pharm.or.jpresearchgate.net When coupled with Mass Spectrometry (GC-MS), it provides a robust method for both qualitative and quantitative analysis. woodj.org

The process involves vaporizing a sample, which is then carried by an inert gas (mobile phase) through a specialized column containing a stationary phase. libretexts.orgccsknowledge.com The separation is based on the differential partitioning of compounds between these two phases, which is influenced by properties like boiling point and polarity. teledynelabs.com In the context of this compound research, GC-MS is used to analyze essential oils and extracts from plants like Illicium anisatum (Japanese star anise) to detect the presence of toxic sesquiterpene lactones. woodj.orgebi.ac.uk For instance, a method for the simultaneous analysis of deoxynivalenol (B1670258) (a related mycotoxin) and its metabolites has been developed using GC-MS, demonstrating the technique's sensitivity and precision with limits of detection in the low nanogram per milliliter range. nih.gov Similar methodologies can be adapted for this compound, often requiring a derivatization step to increase volatility and thermal stability before analysis. sigmaaldrich.comnih.gov

Table 1: Typical Parameters for GC-MS Analysis of Sesquiterpene Lactones
ParameterTypical SettingPurpose
Column Capillary column (e.g., DB-5ms)Provides high-resolution separation of complex mixtures.
Carrier Gas Helium or HydrogenTransports the vaporized sample through the column. libretexts.org
Injector Temperature 200-250 °CEnsures rapid and complete vaporization of the sample. woodj.org
Oven Temperature Program Initial temp (e.g., 40-60°C), ramped to a final temp (e.g., 240-280°C)Separates compounds based on their boiling points and interaction with the stationary phase. woodj.org
Detector Mass Spectrometer (MS)Identifies and quantifies compounds based on their mass-to-charge ratio.
Derivatization Agent Silylating agents (e.g., BSTFA)Increases volatility and thermal stability of polar compounds like this compound.

Omics Technologies in this compound Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biological fluids, providing a real-time snapshot of physiological and pathophysiological processes. nih.govglobalresearchonline.net In the context of this compound research, metabolomics is a powerful tool for elucidating the mechanisms of toxicity. nih.gov Exposure to toxic compounds like this compound, a known neurotoxin, can induce significant changes in the metabolic profile of an organism. ebi.ac.uk

Studies on related toxic compounds have shown that metabolomics, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), can identify specific metabolic pathways that are perturbed. nih.govmdpi.com For example, research on various persistent organic pollutants and toxins has revealed that pathways related to energy metabolism (like the Krebs cycle), amino acid metabolism, and fatty acid metabolism are commonly affected. mdpi.commdpi.com By analyzing changes in the levels of key metabolites such as ATP, lactate, specific amino acids, and fatty acids, researchers can infer the molecular targets and downstream effects of this compound. This approach helps to build a comprehensive picture of its toxicological impact at a systemic level. nih.gov

Table 2: Potential Metabolic Pathways Affected by this compound
Metabolic PathwayKey MetabolitesPotential Effect of this compoundAnalytical Technique
Energy Metabolism ATP, ADP, Glucose, Lactate, PyruvateDisruption of ATP synthesis, shift towards anaerobic glycolysis. nih.govLC-MS, NMR
Amino Acid Metabolism Glutamate, GABA, Phenylalanine, TyrosineAlterations in neurotransmitter levels and other amino acid-dependent pathways. mdpi.comnih.govLC-MS/MS
Fatty Acid Metabolism Free fatty acids, AcylcarnitinesInhibition of fatty acid oxidation. nih.govGC-MS, LC-MS
Glutathione Metabolism Glutathione (GSH), GSSGInduction of oxidative stress, depletion of antioxidant defenses. nih.govLC-MS

Proteomics and lipidomics are essential "omics" technologies that systematically identify and quantify the complete set of proteins (proteome) and lipids (lipidome) in a biological system. creative-proteomics.comnih.gov These approaches provide deep insights into the molecular mechanisms of this compound's action by revealing changes in protein expression and lipid profiles.

Proteomics can identify the direct protein targets of this compound and the subsequent changes in protein expression that constitute the cellular response. nih.govfrontiersin.org Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry are used to separate and identify proteins whose abundance changes upon toxin exposure. nih.gov For instance, proteomic analysis of cells exposed to deoxynivalenol, a structurally related mycotoxin, revealed alterations in proteins involved in protein synthesis, energy metabolism, and the ubiquitin-proteasome system. nih.gov Similar studies on this compound could pinpoint specific enzymes, receptors, or structural proteins it interacts with, providing a clearer picture of its toxic effects. mdpi.com

Lipidomics focuses on the comprehensive analysis of lipids, which are crucial for cell membrane structure, energy storage, and signaling. univie.ac.atasbmb.org Given that this compound is a lipophilic molecule, it is likely to interact with and perturb cellular membranes. Lipidomics, primarily using mass spectrometry, can detect subtle changes in the composition of various lipid classes, such as phospholipids, sphingolipids, and ceramides. nih.govnih.gov Research has shown that cellular stress can lead to significant alterations in lipid profiles, including the depletion or accumulation of specific lipid species, which can affect membrane fluidity, signaling pathways, and cell survival. nih.gov Investigating the lipidomic footprint of this compound could reveal its impact on membrane integrity and lipid-mediated signaling cascades.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgarxiv.org It provides valuable insights into a molecule's stability, reactivity, and spectroscopic properties by calculating its electron density. remici.com.brmdpi.com For complex natural products like this compound, DFT calculations are employed to understand the relationship between its three-dimensional structure and its biological activity. nih.govjocpr.com

Researchers use DFT to calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions susceptible to electrophilic or nucleophilic attack. remici.com.br These computational analyses are vital for understanding the intrinsic chemical properties of this compound that govern its interactions with biological targets. acs.org

Table 3: Key Parameters from DFT Calculations for Sesquiterpene Lactones
ParameterDescriptionSignificance in this compound Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) 3D map of charge distribution around the molecule.Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for interaction. remici.com.br
Bond Dissociation Energy (BDE) Energy required to break a specific bond homolytically.Helps in predicting the metabolic stability and potential sites of metabolic transformation. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (target), such as a receptor or enzyme. nih.govnih.gov These methods are crucial for understanding the molecular basis of this compound's neurotoxicity, which is believed to involve the modulation of neurotransmitter receptors like the GABA-A receptor. ebi.ac.uk

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. jyoungpharm.orgbrieflands.com By calculating a "docking score," which estimates the binding affinity, researchers can screen potential biological targets and identify the most likely candidates. japsonline.com For this compound, docking studies can elucidate how it fits into the binding pocket of the GABA-A receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govfrontiersin.org

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. dovepress.commdpi.com Starting from a docked pose, MD simulations track the movements of every atom in the system, allowing for the characterization of the interaction's stability and the calculation of binding free energies. rsc.org This detailed, atomistic information is invaluable for explaining how this compound exerts its biological effects and can guide the design of further experimental studies. researchgate.net

In Silico Prediction of Biological Activity and ADME Properties

In silico methods, which involve computer-based simulations and modeling, are integral to modern drug discovery and natural product research. bonviewpress.comqima-lifesciences.com These computational tools allow for the early prediction of a compound's biological activities and its pharmacokinetic profile, encompassed by absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.comresearchgate.net This approach saves significant time and resources by prioritizing compounds with favorable characteristics for further experimental investigation. qima-lifesciences.com For a complex natural product like this compound, in silico studies can provide crucial insights into its potential as a therapeutic agent.

The prediction of biological activity often employs techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.govnih.gov Molecular docking simulates the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. qima-lifesciences.com This helps to identify potential molecular targets and elucidate the mechanism of action at a molecular level. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of activity for new or untested compounds. nih.govmdpi.com

Concurrently, the prediction of ADME properties is crucial for evaluating a compound's drug-likeness. nih.gov Computational models can predict various physicochemical and pharmacokinetic parameters. nih.govscielo.br These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug development process. researchgate.net

While extensive research has been conducted on the synthesis of this compound, specific in silico studies detailing its biological activity and ADME properties are not extensively documented in publicly available literature. acs.orgnih.govnih.govnih.gov However, the application of computational tools is a logical next step in its scientific evaluation. The tables below illustrate the types of data that would be generated from such predictive studies.

Predicted Biological Activity of this compound (Hypothetical)

This table demonstrates potential biological targets for this compound as predicted by molecular docking simulations. The docking score indicates the binding affinity of this compound to the respective protein targets; a lower score typically suggests a more favorable interaction.

Potential Protein TargetPredicted Binding Affinity (Docking Score, kcal/mol)Potential Biological Effect
GABA-A Receptor-8.5Neurotransmission modulation
Voltage-gated Sodium Channels-7.9Neurological activity
Picrotoxin (B1677862) Binding Site-9.1Convulsant/Anticonvulsant effects
AMPA Receptor-7.2Glutamatergic neurotransmission

Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound are not widely reported.

Predicted ADME Properties of this compound (Hypothetical)

This table outlines key ADME parameters for this compound as would be predicted by various in silico models. These properties are essential for determining the compound's potential pharmacokinetic behavior in a biological system.

ADME ParameterPredicted ValueImplication
Human Intestinal Absorption (HIA)HighGood absorption from the gut
Caco-2 PermeabilityModerateModerate ability to cross intestinal cells
Blood-Brain Barrier (BBB) PermeationHighPotential for central nervous system activity
CYP450 2D6 InhibitionLowLow risk of drug-drug interactions via this enzyme
Plasma Protein BindingModerateModerate distribution in the bloodstream
Lipinski's Rule of Five0 violationsGood oral bioavailability potential

Note: This data is hypothetical and for illustrative purposes. Specific ADME predictions for this compound require dedicated computational studies.

Chemical Biology Applications of Deoxyanisatin

Development of Deoxyanisatin-Based Chemical Probes

Chemical probes are defined as cell-active, selective, and highly validated research tools used to investigate the biology of a specific target thermofisher.kreubopen.org. They are designed to interact with a particular protein or pathway, allowing researchers to ask mechanistic and phenotypic questions gardp.orgthermofisher.kr. While the synthesis of this compound has been documented escholarship.orgacs.org, there is no evidence in the provided search results indicating its development or use as a chemical probe for target validation or biological pathway investigation.

Use of this compound to Elucidate Biological Pathways

Elucidating biological pathways involves understanding the sequence of molecular interactions that lead to a specific cellular outcome nih.govableweb.org. Chemical probes play a crucial role in this process by helping to identify and validate targets within these pathways gardp.orgthermofisher.krfrontiersin.org. Research into this compound has not yielded reports of its application in deciphering biological pathways.

Strategies for Modulating Protein Function and Cellular Processes with this compound

Modulating protein function and cellular processes is a key objective in chemical biology, often achieved through small molecules that can activate, inhibit, or otherwise alter protein activity mpg.deku.dkmdpi.com. While this compound is a chemical compound with known synthesis routes escholarship.orgacs.org, there is no documented evidence suggesting its use for the specific modulation of protein function or cellular processes in the context of chemical biology research.

Integration of this compound Research into Broader Chemical Biology Paradigms

Chemical biology encompasses diverse research paradigms, including the use of small molecules to study biological systems, the development of structure-activity relationships (SAR), and the application of diverse synthetic methodologies gardp.orgcollaborativedrug.comresearchgate.netyale.eduwikipedia.org. Although this compound has been a subject of synthetic studies escholarship.orgacs.org and its structure-activity relationships have been explored in other contexts (e.g., deoxybenzoins nih.gov), its integration into broader chemical biology paradigms as a tool for biological discovery is not evident in the available literature.

Future Research Directions and Unaddressed Challenges for Deoxyanisatin

Advancements in Asymmetric and Green Synthesis of Deoxyanisatin

The efficient and environmentally conscious synthesis of this compound remains a critical area for advancement. While established synthetic routes exist, the pursuit of asymmetric and green chemistry approaches is paramount for sustainable production and the potential for stereoselective synthesis. Research into novel catalytic systems, milder reaction conditions, and the use of renewable feedstocks could significantly improve yield, reduce waste, and minimize the environmental footprint of this compound production jocpr.commdpi.comcatalysis.blogacs.org. Exploring biocatalytic methods, which often operate under mild conditions and offer high selectivity, could also present a greener alternative for synthesizing this compound and its derivatives jocpr.com.

Deeper Elucidation of Molecular Mechanisms and Off-Target Effects

A comprehensive understanding of how this compound interacts with biological systems at a molecular level is essential for its rational development. Future research should focus on precisely identifying its primary molecular targets, elucidating the downstream signaling pathways it modulates, and characterizing its mechanism of action. Concurrently, a thorough investigation into potential off-target effects is crucial. Identifying unintended interactions with other biological molecules or pathways will be vital for assessing its safety profile and guiding the design of more specific analogues. Techniques such as chemical proteomics and advanced computational target prediction methods can aid in this elucidation nih.govardigen.comnih.gov.

Rational Design of Next-Generation this compound Analogues with Improved Specificity

Building upon the understanding of this compound's molecular mechanisms, the rational design of next-generation analogues with enhanced specificity is a key research direction. Structure-activity relationship (SAR) studies are instrumental in this process, guiding modifications to the this compound scaffold to improve its affinity and selectivity for desired targets while minimizing interactions with off-targets nih.govmdpi.comfrontiersin.orgnih.gov. Computational modeling and medicinal chemistry approaches will be employed to design and synthesize novel derivatives with tailored pharmacological properties.

Exploration of Novel Biological Activities in Non-Traditional Research Areas

While this compound may have established roles, its potential biological activities in non-traditional research areas warrant further exploration. Investigating its effects in diverse disease models or exploring its utility in fields beyond its primary applications could reveal new therapeutic opportunities. This could involve screening this compound and its derivatives in a broader range of biological assays or utilizing phenotypic screening platforms to uncover unexpected activities researchgate.netnih.govresearchgate.netphoremost.commdpi.com.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Addressing Research Gaps in this compound Biosynthesis and Production

Understanding the natural biosynthesis pathways of this compound, if applicable, and developing efficient biotechnological production methods present significant research opportunities. Identifying the enzymes and genetic pathways involved in its formation could pave the way for metabolic engineering or fermentation-based production strategies. Addressing challenges such as low production titers, complex downstream processing, and the need for cost-effective and sustainable manufacturing are key to realizing the full potential of microbial or plant-based production nih.govnih.govfrontiersin.orgd-nb.infomdpi.commdpi.comnih.gov.

Development of Standardized Preclinical Models for Comparative Studies

The establishment of standardized and robust preclinical models is crucial for the reliable evaluation and comparative study of this compound and its analogues. Developing or validating models that accurately recapitulate human disease states and allow for consistent assessment of efficacy and mechanism of action is essential. This includes defining specific endpoints, optimizing experimental protocols, and ensuring reproducibility across different studies. Such standardization will facilitate more reliable comparisons between different this compound derivatives and against existing therapeutic agents nih.govardigen.comscantox.com.

Compound Names Mentioned:

this compound

Q & A

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Contradiction Analysis : Evaluate pharmacokinetic parameters (bioavailability, half-life) and tissue distribution. Use PK/PD modeling to reconcile disparities. Check for metabolite interference via LC-MS/MS .
  • Meta-Analysis : Systematically compare datasets across studies, highlighting methodological variances (e.g., dosing regimens, animal models) .

Q. What statistical approaches are optimal for analyzing this compound’s structure-activity relationships (SAR)?

  • Multivariate Analysis : Apply partial least squares (PLS) regression or machine learning (e.g., random forests) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models using leave-one-out cross-validation .

Q. How can researchers design experiments to investigate this compound’s synergistic effects with other compounds?

  • Combinatorial Screening : Use checkerboard assays or high-throughput screening to calculate combination indices (e.g., Chou-Talalay method). Include isobolograms to visualize synergy/antagonism .
  • Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

Q. What strategies mitigate reproducibility challenges in this compound research?

  • Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw spectra, chromatograms, and code for computational analyses .
  • Collaborative Validation : Replicate key findings in independent labs using identical protocols and reagent batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.